![molecular formula C12H13FN2O B567187 5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one CAS No. 1272756-06-5](/img/structure/B567187.png)
5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Fluoro-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound characterized by a unique structural motif where a cyclopentane ring is fused to a quinazolinone core. The presence of a fluorine atom at the 5’ position adds to its chemical uniqueness and potential reactivity. Spirocyclic compounds like this one are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can enhance binding affinity and selectivity for biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one typically involves a multi-step process. One common approach is the spiro-condensation reaction, where a quinazolinone derivative reacts with a cyclopentane precursor under specific conditions. The reaction often requires the use of a strong base and a fluorinating agent to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the isolation of the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5’-Fluoro-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced spirocyclic compounds with altered electronic properties.
Substitution: Formation of spirocyclic compounds with diverse functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
5’-Fluoro-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique physical and chemical properties
Mecanismo De Acción
The mechanism of action of 5’-Fluoro-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, potentially inhibiting or modulating the activity of the target. The fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Spirocyclic oxindoles: Known for their biological activity and use in medicinal chemistry.
Spirocyclic diterpenoids: Exhibiting unique structural features and biological activities.
Uniqueness
5’-Fluoro-1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the spirocyclic structure and the quinazolinone core also contributes to its distinct properties compared to other spirocyclic compounds.
Propiedades
IUPAC Name |
5-fluorospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-8-4-3-5-9-10(8)11(16)15-12(14-9)6-1-2-7-12/h3-5,14H,1-2,6-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCWYEGVBLSJGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=C(C(=CC=C3)F)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172931 |
Source


|
| Record name | Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 5′-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-06-5 |
Source


|
| Record name | Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 5′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 5′-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
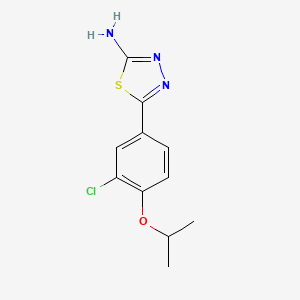
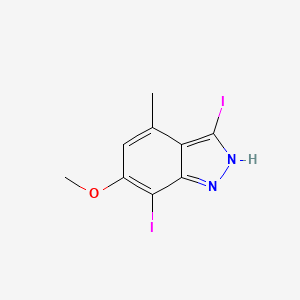
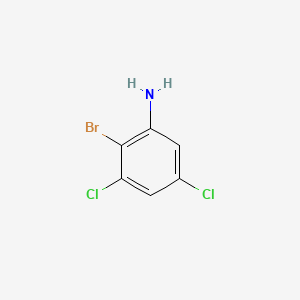
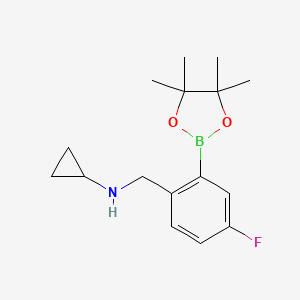
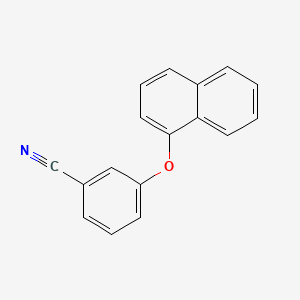
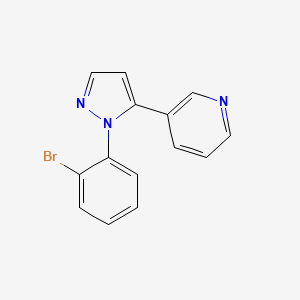
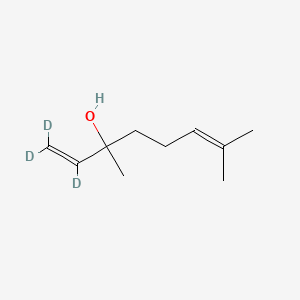
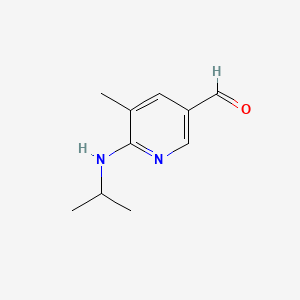
![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)
![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)

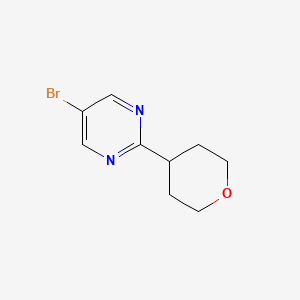
![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)

